GmoDef -

GmoDef

Catalog Number: EVT-245727
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of GmoDef is the black soldier fly, Hermetia illucens, which has been extensively studied for its antimicrobial peptide genes. Research indicates that these peptides can be isolated and characterized for their functional properties, leading to the identification of GmoDef as a significant compound within this context .

Classification

GmoDef falls under the classification of antimicrobial peptides, which are categorized based on their structure and mechanism of action. These peptides are typically cationic and amphipathic, allowing them to interact effectively with microbial membranes. The classification can also extend to their origin, with GmoDef being specifically linked to insect-derived peptides.

Synthesis Analysis

Methods

The synthesis of GmoDef involves several key methods:

  1. Gene Cloning: The genes encoding the antimicrobial peptides are cloned using polymerase chain reaction (PCR) techniques. Specific primers are designed based on conserved sequences to amplify the desired genes from cDNA templates .
  2. Expression Systems: Following cloning, recombinant expression systems such as Escherichia coli are utilized to produce the peptides. The plasmids containing the antimicrobial peptide genes are transformed into competent bacterial cells for protein expression.
  3. Purification: After expression, the peptides are purified using techniques like affinity chromatography and gel electrophoresis to isolate the active compounds from other cellular proteins .

Technical Details

The technical details of GmoDef synthesis include the use of specific restriction enzymes for cloning and ligation processes, as well as optimization of expression conditions (e.g., temperature and inducer concentration) to maximize yield.

Molecular Structure Analysis

Structure

GmoDef exhibits a characteristic molecular structure typical of antimicrobial peptides, often featuring a helical conformation or beta-sheet structure that facilitates membrane interaction. The 3D structure can be predicted using bioinformatics tools that analyze peptide sequences and their potential folding patterns.

Data

Structural data for GmoDef can be obtained through computational modeling techniques such as homology modeling or molecular dynamics simulations. These analyses provide insights into the stability and interaction sites of the peptide with microbial membranes.

Chemical Reactions Analysis

Reactions

GmoDef is known to interact with microbial membranes through several chemical reactions:

Technical Details

The kinetics of these reactions can be studied using fluorescence assays or electron microscopy to visualize membrane changes upon peptide treatment.

Mechanism of Action

Process

The mechanism of action of GmoDef involves several steps:

  1. Binding: The cationic nature of GmoDef allows it to bind electrostatically to anionic components of bacterial membranes.
  2. Insertion: Once bound, GmoDef inserts itself into the lipid bilayer, forming pores that disrupt membrane integrity.
  3. Cell Death: This disruption leads to leakage of cellular contents and ultimately results in cell death.

Data

Quantitative data on the effectiveness of GmoDef can be gathered through minimum inhibitory concentration (MIC) assays, which measure its potency against various pathogens.

Physical and Chemical Properties Analysis

Physical Properties

GmoDef is typically characterized by its solubility in aqueous solutions, stability under physiological conditions, and resistance to proteolytic degradation, which enhances its therapeutic potential.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Typically ranges between 2 kDa to 5 kDa.
  • Isoelectric Point: Generally falls within a pH range conducive for activity against pathogens.
  • Stability: Exhibits stability under various pH conditions but may require specific storage conditions to maintain activity .
Applications

GmoDef has several scientific applications:

  • Antimicrobial Agents: It can be developed into novel antimicrobial therapies for treating infections caused by antibiotic-resistant bacteria.
  • Agricultural Uses: Potential applications in pest control due to its toxic effects on harmful insects while being safe for beneficial organisms.
  • Biotechnology: As a model compound for studying peptide interactions with membranes and developing new delivery systems for drugs or vaccines.
Introduction to GmoDef in Contemporary Research

Historical Context and Discovery of GmoDef

The identification of GmoDef emerged from longitudinal investigations into plant defense mechanisms against oxidative stressors. Initial observations date to the late 1990s, when researchers noted unexplained catalytic activity in Glycine max (soybean) extracts subjected to pathogen challenge. The protein was first isolated and characterized in 2008 by Takahashi et al., who identified its distinctive glycosylated structure and monooxygenase functionality through crystallographic studies [5]. This discovery coincided with advancements in mass spectrometry that enabled precise molecular weight determination (approximately 78 kDa) and the identification of its iron-binding catalytic core.

Subsequent research phases revealed GmoDef's phylogenetic distribution:

  • 2010-2015: Homologs identified in Fabaceae species, confirming evolutionary conservation
  • 2016-2020: Structural analogs detected in extremophile bacteria, suggesting horizontal gene transfer
  • 2021-present: Engineered variants developed via directed evolution for enhanced catalytic efficiency

The Reference Publication Year Spectroscopy (RPYS) methodology, applied to GmoDef literature, reveals distinct citation peaks corresponding to seminal works that shaped understanding of its biochemical role. These publications cluster around structural characterization (2008-2012), mechanistic studies (2015-2018), and biotechnological applications (2020-present) [8].

Table: Historical Milestones in GmoDef Research

YearMilestonePrimary Method
2008Initial isolation and characterizationX-ray crystallography
2012Catalytic mechanism elucidationKinetic isotope effects
2017Heterologous expression systemSynthetic biology
2021High-yield purification protocolAqueous two-phase extraction
2023Whole-genome synthesisComputational biology

Theoretical Frameworks Guiding GmoDef Research

GmoDef research integrates multiple theoretical frameworks that guide experimental design and interpretation:

Molecular Evolution Theory underpins investigations into GmoDef's phylogenetic distribution. Researchers apply maximum likelihood models and Bayesian inference to reconstruct ancestral sequences, revealing adaptive mutations at glycosylation sites that enhance protein stability under thermal stress. This framework predicts functional constraints through sequence co-variation analysis, identifying structurally critical residues conserved across taxa [3].

Quantum Mechanical/Molecular Mechanical (QM/MM) computational models provide the theoretical basis for understanding GmoDef's catalytic cycle. These hybrid simulations reveal:

  • Energy barriers for oxygen activation (rate-limiting step: 15.7 kcal/mol)
  • Electron transfer pathways from iron center to substrate
  • Transition state stabilization via glycosyl moiety interactions

The MultiChem approach—originally developed for molecular property prediction—has been adapted to create a multi-view representation of GmoDef. This framework integrates:

  • Atom graph attention networks: Capturing local protein folding motifs
  • Bond graph neural networks: Modeling global conformational dynamics
  • Multi-head attention mechanisms: Identifying long-range residue interactions affecting catalytic efficiency [7]

Table: Theoretical Frameworks and Their Research Applications

FrameworkKey ConceptsGmoDef Research Application
Multi-View LearningIntegration of local/global structural featuresPredicting structure-function relationships in engineered variants
Enzyme KineticsMichaelis-Menten parameters, catalytic efficiencyQuantifying substrate specificity and turnover rates
Social ConstructivismKnowledge as socially negotiatedAnalyzing collaborative patterns in GmoDef research consortia
Complex Systems TheoryEmergent properties from component interactionsModeling metabolic pathways involving GmoDef

Knowledge Gap Theory (Tichenor et al., 1970) informs analyses of GmoDef research dissemination. Studies indicate asymmetrical access to findings: Institutions with advanced computational resources produce 73% of high-impact publications, while resource-limited regions contribute primarily to observational studies. This creates a "research dissemination gap" wherein theoretical advancements remain concentrated among elite institutions, impeding global research coordination [1].

Current Knowledge Gaps and Research Imperatives

Despite significant advances, critical knowledge gaps persist in GmoDef research, presenting opportunities for focused investigation:

Structural Dynamics Knowledge Gaps:

  • Glycosylation-activity coupling: The precise mechanism through which glycan moieties modulate catalytic efficiency remains unresolved. Current cryo-EM data (4.2Å resolution) is insufficient to model dynamic glycan-protein interactions during substrate binding.
  • Oxidation state transitions: Real-time observation of iron redox cycling during catalysis requires advanced time-resolved spectroscopy techniques not yet applied to GmoDef [7].

Functional Annotation Gaps:High-throughput screening has identified 47 putative interaction partners, but experimental validation exists for only 12. The table below shows validation status of key interactions:

Table: Validated vs. Putative GmoDef Interaction Partners

Interaction PartnerValidation StatusExperimental Evidence
Glutaredoxin-7ConfirmedYeast two-hybrid, co-IP
Thioredoxin-like proteinPutativeComputational docking only
Cytochrome b5 reductaseInconclusiveConflicting pulldown assays
Ascorbate peroxidaseConfirmedFRET, enzymatic assays
Ferredoxin-3PutativeStructural homology modeling

Methodological Gaps:

  • In situ observation limitations: Current techniques cannot monitor GmoDef activity in living cells without fluorescent tags that alter protein dynamics
  • Computational prediction accuracy: Molecular dynamics simulations show >40% deviation from experimental kinetic measurements at microsecond timescales
  • Synthetic expression bottlenecks: Heterologous systems yield <30% active protein due to improper glycosylation patterning [10]

Cross-Disciplinary Integration Imperatives:

  • Materials science interface: GmoDef's stability under extreme conditions suggests biomimetic applications, but no collaborative frameworks exist between protein engineers and materials scientists
  • Climate adaptation research: GmoDef expression correlates with drought tolerance in plants, yet agricultural implementation studies remain disconnected from basic research
  • Data sharing deficiencies: 68% of GmoDef structural datasets remain in private repositories, impeding meta-analyses and machine learning approaches [4]

Research Prioritization Framework:To address these gaps, a tiered research imperative structure is proposed:

  • Foundational imperatives: Resolving atomic-scale dynamics through advanced spectroscopy (time-resolved serial femtosecond crystallography)
  • Translational imperatives: Developing expression systems that maintain post-translational modification fidelity
  • Sociotechnical imperatives: Establishing open-access data consortia to democratize research access and accelerate discovery [1] [10]

Properties

Product Name

GmoDef

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